molecular formula C16H18ClNO B2979195 (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine CAS No. 1503337-61-8

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine

Cat. No.: B2979195
CAS No.: 1503337-61-8
M. Wt: 275.78
InChI Key: ZBJCTQULHCLGRJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine is a substituted methanamine featuring two aromatic rings: a 4-chlorophenyl group and a 2-isopropoxyphenyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity and stereoelectronic effects, making it relevant in medicinal chemistry and material science.

Properties

IUPAC Name

(4-chlorophenyl)-(2-propan-2-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-11(2)19-15-6-4-3-5-14(15)16(18)12-7-9-13(17)10-8-12/h3-11,16H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJCTQULHCLGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine typically involves the reaction of (4-chlorophenyl)magnesium bromide with 2-(propan-2-yloxy)benzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of sulfuric acid for nitration or iron(III) chloride for halogenation.

Major Products:

    Oxidation: Imines or oximes.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine exerts its effects is often related to its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents on Aromatic Rings Functional Groups/Modifications Evidence ID
(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine 4-Cl, 2-OCH(CH3)2 Methanamine backbone N/A
3-chloro-4-(trifluoromethyl)phenylmethanamine 4-Cl, 3-Cl-4-CF3 Electron-withdrawing CF3 group
(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride 4-Cl, H (on second phenyl) Chiral center, hydrochloride salt
(4-chlorophenyl)(4-methylmorpholin-2-yl)methanamine 4-Cl, 4-methylmorpholine Morpholine ring (N,O-heterocycle)
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride 3-biphenyl-4'-methyl Biphenyl system, hydrochloride salt
(4-(thiophen-2-yl)phenyl)methanamine 4-thiophene Electron-rich thiophene ring

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in 3-chloro-4-(trifluoromethyl)phenylmethanamine enhances electrophilicity and metabolic stability compared to the isopropoxy group in the target compound . Heterocyclic Modifications: Morpholine and thiophene substituents ( and ) alter solubility and π-π stacking interactions due to their polarity and aromaticity .

Chirality :

  • The (R)-enantiomer of (4-Chlorophenyl)(phenyl)methanamine () demonstrates the importance of stereochemistry in biological activity, a factor that may extend to the target compound if chiral centers are present .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Solubility Melting Point (°C) Evidence ID
This compound ~263.7* Likely soluble in DMSO, chloroform Not reported N/A
(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride 254.15 Soluble in DMSO, methanol Not reported
2-(4-Chlorophenyl)ethylamine 155.63 Soluble in polar solvents 60–65
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 261.17 Water-soluble (salt form) 268

*Calculated based on molecular formula C16H18ClNO.

  • Solubility Trends : The target compound’s isopropoxy group likely enhances solubility in organic solvents (e.g., chloroform) compared to polar salts like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride .
  • Thermal Stability : High melting points in thiazole derivatives (e.g., 268°C in ) suggest that heterocyclic systems improve thermal stability relative to alkoxy-substituted analogs .

Biological Activity

The compound (4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine , also known as a potential ligand in receptor studies, has garnered attention for its biological activities. This article delves into its structure, synthesis, and various biological effects, particularly its antiproliferative properties against cancer cell lines.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H18ClNO\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}

This compound features a chlorophenyl group and a propan-2-yloxy phenyl moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Aralkylamine : The initial step includes the reaction of 4-chlorobenzaldehyde with 2-(propan-2-yloxy)aniline under suitable conditions to form the desired amine.
  • Purification : The crude product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colorectal)2.5Induces apoptosis via p53 pathway activation
MCF7 (Breast)3.0Inhibits ERK1/2 signaling pathway
A549 (Lung)3.5Disrupts tubulin polymerization
  • p53 Pathway Activation : The compound has been shown to activate the p53 tumor suppressor pathway, leading to growth inhibition in cancer cells. This was evidenced by increased levels of cleaved PARP and decreased Bcl-2 expression in treated cells .
  • Inhibition of Kinase Activity : In MCF7 cells, it was observed that the compound inhibits ERK1/2 signaling, which is crucial for cell proliferation and survival .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through caspase activation, contributing to its anticancer properties .

Case Studies

A notable case study involved the administration of this compound in a murine model of colorectal cancer. The results demonstrated significant tumor reduction compared to control groups, with a marked increase in apoptotic cell populations within the tumors.

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